molecular formula C16H22N2O4S B5136636 N-allyl-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide

N-allyl-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide

Cat. No.: B5136636
M. Wt: 338.4 g/mol
InChI Key: ZITOPWKBDXYVIU-UHFFFAOYSA-N
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Description

N-allyl-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide, also known as APS, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of N-allyl-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide is not fully understood, but it is believed to work through multiple pathways. In neuroscience, this compound has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to increased levels of acetylcholine in the brain, which may contribute to its neuroprotective effects. In cancer research, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. In cardiovascular disease, this compound has been shown to inhibit the production of inflammatory cytokines, which are involved in the development of atherosclerosis.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in different systems. In neuroscience, this compound has been shown to improve cognitive function and memory in animal models. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines and induce apoptosis. In cardiovascular disease, this compound has been shown to reduce inflammation and oxidative stress in animal models.

Advantages and Limitations for Lab Experiments

N-allyl-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. However, this compound also has some limitations, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and handling.

Future Directions

There are several potential future directions for research on N-allyl-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide. In neuroscience, further studies are needed to explore its neuroprotective effects and potential as a treatment for neurodegenerative diseases. In cancer research, further studies are needed to explore its potential as a chemotherapy agent and to identify the specific mechanisms by which it induces apoptosis in cancer cells. In cardiovascular disease, further studies are needed to explore its potential as a treatment for atherosclerosis and to identify the specific pathways by which it reduces inflammation and oxidative stress. Additionally, further studies are needed to explore the safety and efficacy of this compound in human clinical trials.

Synthesis Methods

N-allyl-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide can be synthesized through a multi-step process that involves the reaction of piperidine with 4-methoxybenzenesulfonyl chloride, followed by the addition of allylamine and subsequent purification steps. The final product is a white powder with a melting point of 132-134°C.

Scientific Research Applications

N-allyl-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide has been studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and cardiovascular disease. In neuroscience, this compound has been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, this compound has been shown to inhibit the growth of cancer cells and may have potential as a chemotherapy agent. In cardiovascular disease, this compound has been shown to have anti-inflammatory effects and may have potential as a treatment for atherosclerosis.

Properties

IUPAC Name

1-(4-methoxyphenyl)sulfonyl-N-prop-2-enylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4S/c1-3-10-17-16(19)13-8-11-18(12-9-13)23(20,21)15-6-4-14(22-2)5-7-15/h3-7,13H,1,8-12H2,2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZITOPWKBDXYVIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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